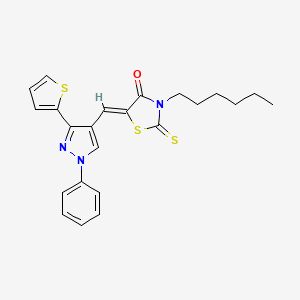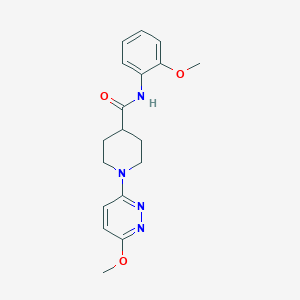![molecular formula C18H15BrN6O2S B12168948 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12168948.png)
1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a methoxymethyl-substituted thiadiazole ring, a pyrrole ring, and a pyrazole carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Die Synthese von 1-(4-Bromphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen und Reagenzien erfordern. Der Syntheseweg beginnt in der Regel mit der Herstellung der einzelnen Bausteine, gefolgt von deren sequentieller Kupplung zur Bildung des Endprodukts.
Synthese des 4-Bromphenyl-Derivats: Die Bromphenylgruppe kann durch Bromierung eines geeigneten Phenylvorläufers unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators eingeführt werden.
Bildung von Methoxymethyl-substituiertem Thiadiazol: Der Thiadiazolring kann durch Cyclisierung geeigneter Thiosemicarbazid-Derivate mit Methoxymethyl-substituierten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Synthese des Pyrrolrings: Der Pyrrolring kann unter Verwendung der Paal-Knorr-Synthese hergestellt werden, die die Cyclisierung von 1,4-Dicarbonylverbindungen mit Ammoniak oder primären Aminen beinhaltet.
Kupplungsreaktionen: Die endgültige Kupplung der synthetisierten Zwischenprodukte kann durch verschiedene Verfahren erfolgen, wie z. B. die Amidbindungsbildung unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid).
Chemische Reaktionsanalyse
1-(4-Bromphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung substituierter Derivate führt.
Cyclisierung: Die Verbindung kann unter bestimmten Bedingungen intramolekulare Cyclisierungsreaktionen eingehen, wobei cyclische Derivate gebildet werden.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz bei verschiedenen organischen Transformationen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, z. B. bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Bromphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet, deren Aktivität moduliert und verschiedene zelluläre Prozesse beeinflusst. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und der Art der Wechselwirkungen der Verbindung mit Biomolekülen ab.
Analyse Chemischer Reaktionen
1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, forming cyclic derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(4-Chlorphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid: Diese Verbindung weist anstelle einer Bromphenylgruppe eine Chlorphenylgruppe auf, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.
1-(4-Fluorphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid: Das Vorhandensein einer Fluorphenylgruppe kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen.
1-(4-Methylphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid: Die Methylphenylgruppe kann unterschiedliche sterische und elektronische Effekte bewirken, die die Gesamteigenschaften der Verbindung beeinflussen.
Diese Vergleiche unterstreichen die Einzigartigkeit von 1-(4-Bromphenyl)-N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-yliden]-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-carboxamid und seine potenziellen Vorteile in verschiedenen Anwendungen.
Eigenschaften
Molekularformel |
C18H15BrN6O2S |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15BrN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)14-10-20-25(13-6-4-12(19)5-7-13)17(14)24-8-2-3-9-24/h2-10H,11H2,1H3,(H,21,23,26) |
InChI-Schlüssel |
HVELIKLPGBHSIN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6-trimethyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168866.png)

![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B12168872.png)
![1-(4-chlorophenyl)-3-[4-(9H-fluoren-9-yl)piperazin-1-yl]thiourea](/img/structure/B12168884.png)
![2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12168885.png)
![N-(2-{[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12168886.png)

![N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B12168905.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12168912.png)
![(4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12168913.png)
![N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12168916.png)

![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12168935.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)butanamide](/img/structure/B12168945.png)
